1-(4-Fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-onehydrochloride
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Overview
Description
4’-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a methoxyphenoxy group, and a pyrrolidinyl group attached to a butyrophenone backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their coupling and subsequent functional group modifications. Common reagents used in the synthesis include fluorinated phenols, methoxyphenols, and pyrrolidine derivatives. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, acids, bases, and organic solvents. The reaction conditions vary depending on the desired transformation, with parameters such as temperature, pressure, and reaction time being carefully controlled .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4’-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 4’-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated butyrophenone derivatives and pyrrolidinyl-substituted phenones. Examples include:
- 4-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone
- 4-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone acetate
Uniqueness
What sets 4’-Fluoro-4-(3-(2-methoxyphenoxy)-1-pyrrolidinyl)butyrophenone hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, while the methoxyphenoxy and pyrrolidinyl groups contribute to its specific interactions with molecular targets.
Properties
CAS No. |
21492-45-5 |
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Molecular Formula |
C21H25ClFNO3 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H24FNO3.ClH/c1-25-20-6-2-3-7-21(20)26-18-12-14-23(15-18)13-4-5-19(24)16-8-10-17(22)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H |
InChI Key |
VLXVGMDGBFTXOW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AHR-1900 hydrochloride, AHR-1900 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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